Procymate

Description

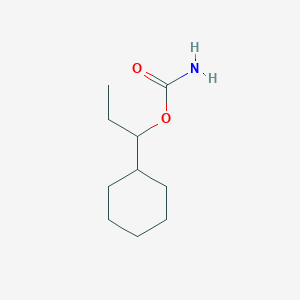

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexylpropyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-2-9(13-10(11)12)8-6-4-3-5-7-8/h8-9H,2-7H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGISNRIWPJVXDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CCCCC1)OC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90864456 | |

| Record name | 1-Cyclohexylpropyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13931-64-1 | |

| Record name | Cyclohexanemethanol, α-ethyl-, 1-carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13931-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procymate [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013931641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclohexylpropyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclohexylpropyl carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROCYMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/308EUN932K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry Research Pertaining to Procymate

Methodologies for Procymate Total Synthesis

The "total synthesis" of this compound, from readily available starting materials, would conceptually involve two main stages: the formation of the 1-cyclohexylpropan-1-ol moiety and its subsequent conversion into the carbamate (B1207046) ester.

The most straightforward synthetic approach for carbamate esters like this compound typically involves the reaction of an alcohol with a suitable carbamoylating agent. For this compound, this would mean reacting 1-cyclohexylpropan-1-ol with a source of the carbamate group (–OCONH₂). smolecule.com

Common methodologies for carbamate ester synthesis include:

Reaction of an alcohol with an isocyanate: This is a widely used method, where an alcohol (R'OH) reacts with an isocyanate (RNCO) to form a carbamate (RNHCO₂R'). wikipedia.orggoogle.comgoogle.comacs.orgnih.gov For this compound, this would involve 1-cyclohexylpropan-1-ol reacting with an appropriate isocyanate, likely derived from ammonia (B1221849) or an amine.

Reaction of an alcohol with a carbamoyl (B1232498) chloride: Carbamoyl chlorides (R₂NC(O)Cl) can react with alcohols (R'OH) to yield carbamate esters (R₂NCO₂R'). wikipedia.orgacs.orggoogle.com

Reaction of an amine with a chloroformate: This route involves reacting an amine (R₂NH) with an alkyl chloroformate (R'OC(O)Cl) to produce the carbamate (R₂NCO₂R'). wikipedia.orggoogle.comacs.orgresearchgate.net While this compound is an unsubstituted carbamate (NH₂), this general method highlights the versatility of chloroformates.

Phosgene-based methods: Historically, phosgene (B1210022) (COCl₂) or its derivatives (e.g., triphosgene) have been used to introduce the carbonyl group, reacting with alcohols and then amines, or vice-versa. However, due to the high toxicity of phosgene, "phosgene-free" routes are increasingly preferred. google.comgoogle.commdma.chgoogle.comresearchgate.netresearchgate.netlookchem.com

CO₂-based methods: More environmentally benign approaches utilize carbon dioxide (CO₂) as a C1 source, reacting it with amines and alcohols or alkyl halides, often in the presence of catalysts. google.comacs.orgresearchgate.netmdma.chresearchgate.netresearchgate.netlookchem.comoup.comorganic-chemistry.orgnih.govmdpi.comnih.govbanglajol.info These methods can offer high yields and avoid toxic reagents.

Strategic Approaches in Carbon-Carbon Bond Formation

The construction of the 1-cyclohexylpropyl carbon skeleton (specifically, 1-cyclohexylpropan-1-ol) is a critical step in the total synthesis of this compound. Carbon-carbon bond formation reactions are fundamental in organic synthesis for building molecular backbones. researchgate.netlibretexts.orgetsu.eduorgsyn.orgpharmacy180.comditki.comsimply.sciencenih.gov

For the 1-cyclohexylpropyl moiety, common strategies could include:

Grignard Reactions: The reaction of a cyclohexyl Grignard reagent with propanal (propionaldehyde) or a propyl Grignard reagent with cyclohexanecarbaldehyde would form the desired secondary alcohol. Grignard reagents are powerful nucleophiles for C-C bond formation with carbonyl compounds. orgsyn.org

Aldol (B89426) Condensation: While less direct for this specific structure, aldol reactions are versatile for forming β-hydroxy carbonyl compounds, which can then be reduced. orgsyn.org

Wittig Reaction: This reaction forms carbon-carbon double bonds (alkenes) from aldehydes or ketones, which could then be hydrogenated to form the saturated carbon skeleton. orgsyn.orgpharmacy180.com

Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Negishi) are widely used for forming C-C bonds, particularly between sp² or sp carbon atoms, but can also be adapted for sp³ centers. libretexts.orgwvu.edu

Given the structure of 1-cyclohexylpropan-1-ol, a likely approach involves the addition of a nucleophilic cyclohexyl or propyl fragment to a carbonyl compound, followed by reduction if necessary.

Regioselective and Chemoselective Synthetic Pathways

Regioselectivity refers to the preference of a chemical reaction to occur at one specific site over other possible sites within a molecule. nih.govwvu.edureddit.comrsc.orgchemrxiv.org In the context of this compound synthesis, regioselectivity would be crucial if the precursors contain multiple reactive sites. For instance, if synthesizing 1-cyclohexylpropan-1-ol, ensuring the carbon-carbon bond forms at the desired position on the propyl chain or cyclohexyl ring is essential.

Chemoselectivity is the preferential reaction of a chemical reagent with one functional group over others present in the same molecule. researchgate.netresearchgate.netmdpi.comnumberanalytics.comnih.govresearchgate.netwikipedia.org Achieving high chemoselectivity is vital for efficient synthesis of complex molecules, as it minimizes side reactions and simplifies purification. numberanalytics.comnih.gov

For this compound synthesis:

Formation of 1-cyclohexylpropan-1-ol: If the synthesis involves a ketone or aldehyde, ensuring the Grignard addition or other C-C bond forming reactions occur specifically at the carbonyl carbon without affecting other potential electrophilic sites (if present) would be an example of chemoselectivity.

Carbamate formation: When reacting 1-cyclohexylpropan-1-ol with a carbamoylating agent, the reaction must selectively occur at the hydroxyl group (-OH) of the alcohol, rather than any other potentially reactive site on the molecule, to form the carbamate ester. For example, if an isocyanate is used, it must react preferentially with the alcohol over any adventitious water or other nucleophiles.

Catalytic Systems in this compound Synthesis

Catalytic systems play a significant role in enhancing reaction rates, improving selectivity (regio- and chemo-), and enabling more environmentally friendly synthetic routes. numberanalytics.com

For carbamate synthesis, various catalysts have been explored, especially in routes utilizing CO₂:

Metal Salts/Complexes: Zinc salts, such as Zn(OAc)₂, have been shown to catalyze the synthesis of carbamates directly from amines, CO₂, and silicate (B1173343) esters, with the addition of N-donor ligands like 1,10-phenanthroline (B135089) enhancing yields. nih.gov Palladium catalysts are also used in various C-C and C-N bond forming reactions, including some carbamate syntheses. acs.orgnih.govwvu.edunih.gov Tin-catalyzed transcarbamoylation of alcohols with phenyl carbamate has also been reported. organic-chemistry.org

Cesium Bases: Cesium carbonate (Cs₂CO₃) in anhydrous DMF has been reported to promote carbamate synthesis from amines, CO₂, and organic electrophiles, often leading to high yields at mild temperatures. google.com

Organocatalysts: Organic catalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have been successfully employed in CO₂-based carbamate synthesis, sometimes in polymer-supported forms for easier recycling. acs.orgorganic-chemistry.orgnih.gov N-methylimidazole (NMI) can also accelerate carbamate synthesis. organic-chemistry.org

Enzymatic Catalysis (Biocatalysis): Recent advancements include the use of promiscuous esterases/acyltransferases (e.g., from Pyrobaculum calidifontis VA1) for efficient synthesis of carbamates from amines and carbonates in aqueous media, offering a green alternative. nih.gov

While specific catalysts for this compound's industrial synthesis are not detailed in public literature, the general principles and catalysts for carbamate formation would apply.

Exploration of Novel Precursors and Starting Materials for this compound Derivatization

The primary precursor for this compound is 1-cyclohexylpropan-1-ol, which provides the alcoholic moiety for the carbamate ester. The carbamate group itself is typically derived from ammonia or an amine, and a C1 source like CO₂, phosgene, or a chloroformate.

Research into novel precursors and starting materials in general organic synthesis aims to improve efficiency, reduce cost, enhance safety, and promote sustainability. organic-chemistry.orgbanglajol.infochemrxiv.orgyoutube.comuniovi.esgoogle.comnih.gov For this compound, this could involve:

Sustainable C1 sources: Moving away from highly toxic phosgene towards more benign reagents like CO₂ or dimethyl carbonate for the carbamoyl moiety. acs.orgresearchgate.netmdma.chgoogle.comresearchgate.netresearchgate.netlookchem.comorganic-chemistry.orgnih.govmdpi.comnih.govbanglajol.info

Alternative routes to 1-cyclohexylpropan-1-ol: Exploring new catalytic hydrogenation methods for cyclohexyl propanone derivatives or novel C-C bond forming reactions to construct the cyclohexylpropyl chain from simpler, more abundant starting materials. pharmacy180.comorgsyn.org

Derivatization from related compounds: While the article focuses on synthesis, "derivatization" can also refer to modifying an existing compound. If this compound itself were to be derivatized, this would involve reactions on its carbamate or cyclohexylpropyl moieties, for example, to create analogues. Derivatization techniques are broadly used in chemical analysis and synthesis to alter properties or introduce new functional groups. chemrxiv.orgnumberanalytics.comgoogle.com

Theoretical Considerations in this compound Synthetic Route Design

Theoretical considerations play a crucial role in modern synthetic route design, allowing chemists to predict reaction outcomes, understand mechanisms, and optimize conditions in silico before experimental work. lookchem.commdpi.commdpi.comgoogle.com This can significantly reduce the number of experiments required and lead to more efficient and selective syntheses.

For this compound, theoretical considerations would encompass:

Retrosynthetic Analysis: This involves working backward from the target molecule (this compound) to simpler, commercially available starting materials. For this compound, the primary disconnection would be the ester bond of the carbamate, leading to 1-cyclohexylpropan-1-ol and a carbamoylating agent. Further disconnections would address the formation of the 1-cyclohexylpropan-1-ol carbon skeleton. pharmacy180.com

Mechanistic Studies: Understanding the detailed reaction mechanisms (e.g., for carbamate formation or C-C bond formation) helps in predicting side reactions, improving selectivity, and designing new catalysts. Computational methods like Density Functional Theory (DFT) can be used to study transition states and energy barriers. mdpi.comnih.govmdpi.com

Chemo- and Regioselectivity Prediction: Theoretical models can predict which functional group or site will react preferentially under given conditions, aiding in the design of selective pathways. reddit.comrsc.orgnumberanalytics.comnih.gov

Conformational Analysis: Understanding the preferred conformations of intermediates and the final product can inform stereochemical control, although this compound itself has only one chiral center at the propyl group (1-cyclohexylpropyl), which could lead to enantiomers. google.com

Solvent Effects and Catalyst Design: Computational chemistry can model solvent effects on reaction rates and equilibria, and assist in the rational design of new catalytic systems tailored for specific transformations.

While specific theoretical studies on this compound's synthesis are not widely reported, the principles of computational chemistry and retrosynthetic analysis are universally applied to the design and optimization of synthetic routes for organic compounds of similar complexity.

Fungicidal Mechanism of Action of Procymate

Molecular Target Elucidation and Interaction Dynamics in Fungal Pathogens

The specific molecular targets of Procymate within fungal pathogens, and the dynamics of its interaction with these targets, remain to be elucidated. Research into these areas would be crucial to understanding its fungicidal properties.

Specific Enzymatic Inhibition Pathways

Information regarding specific enzymatic inhibition pathways targeted by this compound is not currently available in scientific literature. Identifying which, if any, fungal enzymes are inhibited by this compound would be a key step in characterizing its mechanism of action. Fungal metabolic pathways rely on a variety of enzymes, and inhibition of these can be a potent antifungal strategy. For instance, inhibitors of enzymes like isocitrate lyase (ICL1) have been explored as potential antifungal agents.

Disruption of Essential Fungal Cellular Processes

The extent to which this compound disrupts essential fungal cellular processes is unknown. Antifungal agents often function by interfering with critical processes such as cell wall synthesis, membrane integrity, or nucleic acid synthesis. For example, some antifungal compounds cause damage to the fungal cell membrane, leading to leakage of cellular contents and cell death. Whether this compound acts through a similar mechanism has not been determined.

Signal Transduction Pathway Modulation

The effect of this compound on fungal signal transduction pathways is an area that requires investigation. Fungi utilize complex signaling networks to respond to their environment, regulate development, and establish infection. These pathways, including the mitogen-activated protein kinase (MAPK) cascades, are essential for fungal viability and pathogenicity, making them attractive targets for antifungal drugs. Research has not yet indicated if this compound modulates these or other signaling pathways.

Physiological and Morphological Manifestations of this compound Action in Fungi

Detailed descriptions of the physiological and morphological changes induced by this compound in fungal cells are not available. Such changes, which can include alterations in hyphal growth, spore germination, or cell shape, provide valuable clues about a compound's mode of action.

Mechanisms of Fungal Resistance to Procymate

Genetic and Molecular Underpinnings of Resistance Development

The development of resistance in fungal pathogens to fungicides like Procymate is underpinned by several genetic and molecular mechanisms that allow the fungi to survive and proliferate in the presence of the fungicidal compound.

Target Site Mutations and Gene Polymorphisms

One of the primary mechanisms of fungicide resistance involves genetic alterations, specifically mutations or polymorphisms, in the fungal proteins that are the direct targets of the fungicide. For this compound, these targets include enzymes involved in triglyceride synthesis and components of the MAP kinase and histidine kinase osmotic signal transduction pathways herts.ac.ukwikipedia.org. Mutations in the genes encoding these target proteins can lead to structural changes in the proteins, which in turn reduce this compound's binding affinity or alter the enzyme's activity, rendering the fungicide ineffective nih.gov. While specific point mutations directly linked to this compound resistance were not detailed in the provided information, target-site alterations are a common mechanism of resistance to dicarboximide fungicides, and even single mutations can lead to resistance herts.ac.uknih.gov. This mechanism is widely recognized in antifungal resistance, where genetic alterations in the binding site of the target enzyme decrease the drug's affinity ctdbase.orgctdbase.orgscitoys.com.

Gene Overexpression Leading to Target Upregulation

Fungi can also develop resistance by increasing the production of the fungicide's target proteins. This phenomenon, known as gene overexpression, results in an elevated number of target molecules within the fungal cell nih.gov. Consequently, a higher concentration of this compound is required to inhibit the increased number of target molecules, thereby reducing the effective fungicidal concentration and allowing the fungus to survive ctdbase.orgctdbase.orgherts.ac.ukuni.luuni.luuni.lunih.govnih.gov. This mechanism is a general adaptive strategy observed across various drug resistance scenarios, where an increased abundance of the sensitive target protein can confer a resistant phenotype herts.ac.ukuni.lu.

Drug Efflux Pump Mediated Resistance Mechanisms

Drug efflux pumps are membrane-bound transporters that play a crucial role in fungal resistance by actively expelling fungicidal compounds, including this compound, from the fungal cell nih.govctdbase.orgctdbase.orgscitoys.comuni.lu. This active transport reduces the intracellular concentration of the fungicide to sub-inhibitory levels, thus preventing it from reaching its targets and exerting its fungicidal effect. In fungi, two major families of efflux pumps, namely ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, are commonly implicated in multidrug resistance ctdbase.orgctdbase.org. Overexpression of these efflux pump genes can lead to significant levels of resistance.

Phenotypic Characterization of this compound-Resistant Fungal Isolates

Phenotypic characterization of this compound-resistant fungal isolates involves the assessment of observable traits that signify resistance. A key aspect of this characterization is the determination of the minimum inhibitory concentration (MIC) of the fungicide, which is typically significantly elevated in resistant strains compared to sensitive ones herts.ac.ukctdbase.org. For instance, studies on Stemphylium vesicarium isolates from Italian pear orchards demonstrated a very high resistance level to this compound (marketed as Sialex), with resistance factors (RF) reaching approximately 3000 in resistant isolates compared to sensitive counterparts herts.ac.uk.

The table below illustrates the observed resistance levels (expressed as Resistance Factor, RF) for Stemphylium vesicarium isolates against this compound and other dicarboximide fungicides:

| Fungicide (Dicarboximide Class) | Resistance Factor (RF) | Fungal Pathogen | Reference |

| This compound (Sialex) | ≈ 3000 | Stemphylium vesicarium | herts.ac.uk |

| Iprodione (Rovral) | ≈ 10 | Stemphylium vesicarium | herts.ac.uk |

| Vinclozolin (Ronilan) | ≈ 10 | Stemphylium vesicarium | herts.ac.uk |

| Chlozolinate (Serinal) | ≈ 10 | Stemphylium vesicarium | herts.ac.uk |

Other phenotypic changes associated with fungicide resistance can include altered growth rates, reduced virulence, and modifications in cellular structures such as increased biofilm formation or changes in cell wall composition (e.g., increased ergosterol (B1671047) or chitin (B13524) content), which can act as barriers to drug entry.

Evolutionary Dynamics and Emergence of this compound Resistance in Agricultural Ecosystems

The emergence and spread of fungicide resistance in agricultural ecosystems represent a compelling example of rapid evolution driven by strong selective pressures. The repeated and widespread application of dicarboximide fungicides, including this compound, creates an environment where naturally occurring or newly arising resistant fungal strains possess a significant survival advantage. This selective pressure leads to the proliferation of these resistant populations, diminishing the effectiveness of the fungicide.

The development of resistance to dicarboximides can involve a slower shift towards insensitivity due to the involvement of multiple genes, although single-gene mutations are also capable of conferring resistance herts.ac.uknih.gov. A common characteristic within the dicarboximide group is cross-resistance, meaning that resistance to one dicarboximide fungicide can confer resistance to other compounds within the same chemical class nih.govherts.ac.uk. This phenomenon complicates resistance management strategies, as the use of one dicarboximide can inadvertently select for resistance to others.

Interestingly, resistant strains of some fungal pathogens may exhibit a reduced fitness compared to their sensitive counterparts when the selective pressure of the fungicide is absent herts.ac.uk. This fitness cost can influence the population dynamics of resistance, potentially leading to a decrease in the frequency of resistant strains if fungicide exposure is reduced or alternative control measures are implemented herts.ac.uk. Understanding these complex eco-evolutionary dynamics, including the interplay between fungicide use, fungal genetics, and fitness costs, is crucial for developing and implementing sustainable fungicide management strategies in agricultural settings.

Based on the comprehensive search conducted, the chemical compound this compound (PubChem CID: 3050432) is consistently identified in scientific literature as a carbamate (B1207046) derivative primarily known for its sedative and anxiolytic properties wikipedia.orgawiner.comnih.gov. There is no direct or substantial evidence within the consulted sources that indicates this compound possesses antifungal activity or is utilized as a fungicide.

The request for an article focusing on "" and specifically "4.4. Mechanisms of Cross-Resistance and Multidrug Resistance in Fungi" cannot be thoroughly addressed with scientifically accurate content, as the premise that this compound is an antifungal agent with established resistance mechanisms in fungi is not supported by the available information. While general mechanisms of antifungal resistance (e.g., target alteration, efflux pumps, metabolic bypasses) are well-documented for known antifungal drug classes such as azoles, polyenes, and echinocandins onelook.comdrugbank.comwikipedia-on-ipfs.orggoogle.comnih.govdrugoffice.gov.hkmedscape.commade-in-china.com, these mechanisms are not linked to this compound in any of the search results.

It is possible that there might be a confusion with other compounds that have similar names, such as Procymidone, which is indeed a dicarboximide fungicide used in agriculture wikipedia.orgawiner.comnih.gov. However, the request explicitly specified "this compound."

Therefore, a detailed article on the fungal resistance mechanisms of this compound cannot be generated without introducing unsubstantiated or inaccurate information.

Environmental Fate and Ecotoxicological Implications of Procymate Non Human Organisms and Ecosystems

Environmental Degradation Pathways and Kinetics

Detailed and specific kinetic data for Procymate's environmental degradation pathways (hydrolysis, photolysis, biodegradation, and oxidative/reductive processes) are not extensively documented in the readily available scientific literature. However, general chemical properties indicate potential degradation mechanisms. This compound, as a carbamate (B1207046) ester, can undergo hydrolysis and oxidation smolecule.com.

Hydrolytic Degradation: Influence of pH, Temperature, and Ionic Strength

This compound is known to undergo hydrolysis in the presence of water, catalyzed by either acid or base, yielding carbamic acid and 1-cyclohexylpropyl alcohol smolecule.com. The rate of hydrolytic degradation for organic compounds, including carbamates, is typically influenced by several environmental factors:

pH : Hydrolysis can be pH-dependent, often accelerating under acidic or alkaline conditions due to specific acid or base catalysis, while being slower at neutral pH chemsafetypro.comoregonstate.eduup.ptnih.gov. For instance, the hydrolysis rates of certain antibiotics have been observed to increase as pH increases chemsafetypro.comoregonstate.eduup.pt.

Temperature : Elevated temperatures generally increase the kinetic rates of chemical reactions, including hydrolysis, by providing more activation energy to the reacting molecules chemsafetypro.comoregonstate.eduup.ptnih.gov. This relationship often follows the Arrhenius equation chemsafetypro.comoregonstate.eduup.pt.

Ionic Strength : The influence of ionic strength on hydrolysis rates can vary depending on the specific compound and reaction mechanism. In some cases, such as with certain antibiotics, ionic strength has not been found to significantly affect degradation rates chemsafetypro.comoregonstate.eduup.pt. However, for other compounds, it can play a role in reaction kinetics researchgate.net.

Due to the lack of specific studies on this compound's hydrolytic kinetics, a data table for this compound cannot be presented.

Photolytic Degradation: Direct and Indirect Photochemical Processes

Specific data on the photolytic degradation of this compound (i.e., its breakdown by light) are not available in the provided search results. However, many organic compounds, particularly pesticides, are susceptible to photodegradation in surface waters and on exposed surfaces oregonstate.eduherts.ac.ukchemsafetypro.compesticidestewardship.org. Photodegradation can occur through two primary mechanisms:

Direct Photolysis : This occurs when a chemical directly absorbs solar radiation (typically UV light in the 290–700 nm range at the Earth's surface) and the absorbed energy leads to a photochemical reaction chemsafetypro.comnih.govcopernicus.orgnih.govnih.govresearchgate.netchemrxiv.org. The excited state molecule can then decompose or react chemsafetypro.com.

Indirect Photochemical Processes : These involve the reaction of the chemical with photochemically produced reactive intermediates (PPRIs) in the environment, such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), or triplet-excited states of dissolved organic matter (³CDOM*) herts.ac.ukchemsafetypro.comnih.govresearchgate.netchemrxiv.orgseverstal.comct.gov. The presence of dissolved organic matter can significantly influence indirect photolysis by acting as a sensitizer (B1316253) researchgate.netchemrxiv.orgseverstal.com.

The extent and rate of photolytic degradation depend on the compound's chemical structure, its ability to absorb light, and environmental conditions such as light intensity, water depth, and the presence of sensitizers herts.ac.ukpesticidestewardship.org. Without specific experimental data for this compound, no kinetic data table can be provided.

Biodegradation: Microbial Transformation and Mineralization

Specific information on the biodegradation of this compound by microorganisms is not detailed in the search results. Generally, biodegradation involves the breakdown of organic compounds by microorganisms (bacteria, fungi) into simpler compounds, biomass, and ultimately to inorganic components like water, carbon dioxide, and mineral salts, a process known as mineralization pesticidestewardship.orgenviro.wikilibretexts.orgrsc.orgmdpi.com.

Key factors influencing biodegradation rates include:

Microbial Activity : The presence and metabolic capabilities of diverse microbial populations are crucial copernicus.orgenviro.wikirsc.orgnih.gov.

Environmental Conditions : Factors such as temperature, moisture, pH, oxygen availability (aerobic vs. anaerobic conditions), and nutrient availability significantly affect microbial activity and, consequently, biodegradation rates oregonstate.educopernicus.orglibretexts.orgmdpi.com.

Compound Structure : The chemical structure of the compound dictates its susceptibility to enzymatic breakdown libretexts.org.

While microorganisms are vital for the degradation of many xenobiotics, including pesticides, specific pathways or mineralization rates for this compound are not available in the provided sources.

Oxidative and Reductive Degradation Processes in Environmental Matrices

Beyond the general statement that this compound "can be oxidized using strong oxidizing agents" smolecule.com, specific details regarding its oxidative or reductive degradation processes in environmental matrices are not available.

In environmental contexts, oxidative degradation often involves reactions with oxidants like oxygen (photo-oxidation), hydroxyl radicals, or other reactive oxygen species mdpi.comnih.govrsc.orgresearchgate.netresearchgate.net. These processes can lead to the formation of various oxidation products, potentially altering the compound's toxicity and mobility mdpi.comsmolecule.com.

Reductive degradation, on the other hand, typically occurs under anaerobic conditions where electrons are transferred to the chemical, lowering its oxidation state enviro.wikinih.gov. This is a significant pathway for halogenated organic compounds, for example, where halogens are removed as halides enviro.wiki.

The specific relevance and kinetics of these processes for this compound in various environmental matrices (e.g., water, soil, sediment) are not detailed in the provided information.

Environmental Mobility and Persistence in Terrestrial and Aquatic Systems

Data specifically detailing this compound's environmental mobility (e.g., soil adsorption coefficients, leaching potential) and persistence (e.g., half-lives in soil and water) are not available in the search results. However, general principles governing the mobility and persistence of organic compounds, particularly pesticides, can be discussed.

Soil Adsorption, Desorption, and Leaching Dynamics

The mobility of a chemical compound in soil is primarily influenced by its adsorption to soil particles and organic matter, as well as its desorption characteristics chemsafetypro.comchemsafetypro.compesticidestewardship.orgecetoc.orgresearchfloor.org. These processes dictate the compound's potential for leaching into groundwater or runoff into surface water bodies chemsafetypro.comchemsafetypro.compesticidestewardship.orgresearchfloor.orgnih.gov.

Key factors affecting soil adsorption and desorption dynamics include:

Soil Organic Carbon (SOC) Content : Organic matter is often the most important fraction related to the adsorption of organic compounds in soils chemsafetypro.comnih.govresearchfloor.org. Higher SOC content generally leads to stronger adsorption and reduced mobility chemsafetypro.compesticidestewardship.orgnih.gov.

Clay Content : Soils with higher clay content can also exhibit increased adsorption due to their surface area and charge characteristics nih.govecetoc.orgresearchgate.net.

pH : Soil pH can influence the ionization state of a compound, which in turn affects its adsorption and mobility oregonstate.eduecetoc.orgresearchgate.netgoogle.com.

Ionic Strength : High ionic strength, often due to the presence of salts, can decrease adsorption and increase the leaching potential of certain compounds by competing for adsorption sites or altering the solubility of organic matter google.com.

Adsorption/Desorption Dynamics : Adsorption is typically measured by distribution coefficients like Kd (soil-water distribution coefficient) or Koc (organic carbon-water (B12546825) partition coefficient) chemsafetypro.comchemsafetypro.comecetoc.org. A high Koc value indicates strong adsorption to soil and organic matter, suggesting low mobility chemsafetypro.comchemsafetypro.com. Desorption is the reverse process, where the compound is released from the soil matrix back into the soil solution nih.govnih.govecetoc.org. The desorbability of a compound is directly related to its potential for re-use by plants or its bioavailability in soil nih.gov.

Leaching Potential : Leaching refers to the downward movement of a compound through the soil profile with percolating water, posing a risk to groundwater contamination pesticidestewardship.orgct.govgoogle.comuio.no. Compounds with low adsorption (low Kd/Koc) and high water solubility tend to have a higher leaching potential pesticidestewardship.orggoogle.com.

Without specific experimental data for this compound's soil adsorption coefficients, desorption percentages, or leaching behavior, no data tables can be presented.

Transport in Aquatic Environments: Sediment-Water Partitioning

The partitioning of a chemical between water and sediment is a critical process influencing its bioavailability, persistence, and potential for aquatic toxicity. This partitioning is often characterized by the organic carbon-water partition coefficient (Koc) or the soil-water partition coefficient (Kd). A higher Koc value indicates a stronger tendency for the compound to adsorb to organic matter in sediments and soils, reducing its concentration in the water phase and potentially its mobility nih.govsmujo.idepa.gov. Conversely, a low Koc suggests higher mobility and greater presence in the aqueous phase nih.gov.

For this compound, a computed XLogP3 value of 2.9 has been reported nih.gov. The octanol-water partition coefficient (Kow), or its logarithm (log Kow), is a widely used property for assessing the partitioning behavior of chemicals and can be used to estimate Koc values usf.edu. A log Kow value of 2.9 suggests a moderate lipophilicity, indicating some potential for partitioning into organic phases like sediment, but specific Koc or Kd values for this compound were not found in the conducted searches.

Volatilization and Atmospheric Distribution

Volatilization is the process by which a chemical moves from a liquid or solid phase into the gaseous phase, influencing its distribution in the atmosphere. Key parameters for assessing volatilization include vapor pressure and Henry's Law constant pearson.comchemistrytalk.orgwikipedia.orgbyjus.com. Vapor pressure indicates a substance's tendency to evaporate, with higher values suggesting greater volatility google.comwikipedia.orglibretexts.org. Henry's Law constant describes the equilibrium partitioning of a chemical between air and water, reflecting its volatility from aqueous solutions pearson.comchemistrytalk.orgwikipedia.orgbyjus.com.

Specific data on the vapor pressure and Henry's Law constant for this compound were not identified in the search results. Therefore, a detailed assessment of its volatilization rate and subsequent atmospheric distribution cannot be provided based on the available information. Generally, substances with high Henry's Law constants tend to volatilize from water into air and can be distributed over larger areas, while those with low constants tend to persist in water or adsorb to soil/sediment byjus.com.

Ecotoxicological Impact on Non-Target Organisms

Fungicides, including dicarboximides like this compound, can affect a wide range of non-target organisms in aquatic and terrestrial ecosystems because they often act on basic biological processes that are not exclusive to fungi ilo.org.

Acute and chronic toxicity tests are conducted to evaluate the effects of chemicals on aquatic organisms, typically using species from different trophic levels such as algae (primary producers), Daphnia (invertebrates/primary consumers), and fish (vertebrates/secondary consumers) pearson.comresearchgate.net. Acute toxicity is often expressed as the median lethal concentration (LC50) for fish or the median effective concentration (EC50) for invertebrates (e.g., immobilization of Daphnia) or algae (e.g., growth inhibition), representing the concentration causing a 50% effect within a specified short exposure period (e.g., 96 hours for fish, 48 hours for Daphnia, 72-96 hours for algae) pearson.comresearchgate.neteurofins.com.au. Chronic toxicity assessments determine No Observed Effect Concentrations (NOEC) or Lowest Observed Effect Concentrations (LOEC) over longer periods, covering effects on survival, growth, and reproduction pearson.comresearchgate.netepa.gov.

Specific LC50 or EC50 values for this compound on aquatic invertebrates (such as Daphnia magna) or vertebrates (such as fish species) were not found in the provided search results. Similarly, data on the impact on algae were not identified.

Soil invertebrates, including earthworms and arthropods, are crucial for maintaining soil health and serve as indicators of soil quality researchgate.net. Pesticide contamination in soil can significantly impact these organisms, leading to negative effects on populations and ecosystem services researchgate.netnih.gov. Toxicity to earthworms is often assessed by determining the median lethal concentration (LC50) in soil over a specific exposure period (e.g., 14 days) smujo.idresearchgate.netresearchgate.netnih.govnih.gov.

Specific toxicity data (e.g., LC50 values) for this compound on terrestrial invertebrates such as earthworms or soil arthropods were not available in the search results. However, it is generally recognized that fungicides can negatively affect beneficial insects and soil microorganisms, potentially disrupting ecosystem processes epa.gov.

Birds and wild mammals can be exposed to pesticides through various routes, primarily dietary intake of contaminated food or water, or dermal contact nih.gov. Acute toxicity to these organisms is typically assessed by the median lethal dose (LD50), which is the dose causing death in 50% of the tested population ilo.orgcmmcp.org. Long-term effects are evaluated by No Observed Effect Levels (NOEL) nc3rs.org.uk. Risk assessments for birds and mammals consider the toxicity-exposure ratio (TER) nih.gov.

Specific LD50 or NOEL values for this compound on avian or wild mammalian species were not found in the provided search results. In general, acute oral toxicity studies for birds often use species like Northern Bobwhite quail or Mallard ducks, with LD50 values categorized to indicate toxicity levels nih.govoecd.orgepa.gov. Mammalian toxicity data are often based on tests with rats and rabbits nih.govepa.govcmmcp.orggov.bc.ca.

The mode of action (MoA) of a pesticide refers to the specific biochemical process or pathway it disrupts within a target organism cropaia.com. This compound is a dicarboximide fungicide iiab.memolaid.com. Dicarboximide fungicides are known to interfere with signal transduction pathways in fungi, affecting processes like cell division and growth wikidoc.org.

While the fungicidal mode of action targets specific pathways in fungi, the molecular and physiological mechanisms by which this compound might exert toxicity in non-human, non-target organisms are not detailed in the available search results. Generally, the toxicity of a chemical involves its delivery to target sites, interaction with endogenous target molecules, and subsequent perturbations in cellular function or structure nih.gov. For pesticides, the mode of action often dictates their toxicity to non-target organisms, with variations in susceptibility among different animal taxa due to specific biochemical traits hilarispublisher.com. However, without specific studies on this compound's effects on non-target organisms at a molecular or physiological level, a detailed discussion of these mechanisms cannot be provided.

Compound Information

| Compound Name | PubChem CID |

| This compound | 3050432 |

Data Tables

Due to the absence of specific quantitative data for this compound regarding its environmental fate parameters (vapor pressure, Henry's Law constant, Koc) and ecotoxicological endpoints (LC50, EC50, LD50) across various non-human organisms in the provided search results, detailed data tables cannot be generated beyond the basic computed properties.

| Property | Value | Source |

| XLogP3 | 2.9 | nih.gov |

| Molecular Weight | 185.26 g/mol | nih.gov |

Impact on Environmental Microbial Communities

Specific research detailing the impact of this compound on environmental microbial communities is limited within the readily available scientific literature. While the general principles of how chemical compounds can affect microbial ecosystems are well-established, direct studies focusing on this compound's influence on soil and aquatic microbial dynamics are not extensively documented in the provided search results.

Alterations in Microbial Biogeochemical Cycling

Microorganisms are central to Earth's major biogeochemical cycles, including those of carbon, nitrogen, and phosphorus mdpi.comeorganic.orgeuropa.euresearchgate.netwikipedia.orgwmo.intcopernicus.orgstanford.edunih.govfrontiersin.orgresearchgate.netcopernicus.orgmdpi.comtaylorfrancis.comcceonondaga.orgird.fr.

Carbon Cycling: Soil organic carbon, largely derived from plant and decaying matter, is a significant component of the global carbon cycle, with microbes driving the decomposition process and the release of carbon dioxide europa.eusoilquality.org.auwmo.intstanford.edunih.govsei.org.

Nitrogen Cycling: Soil microbes mediate various processes in the nitrogen cycle, such as mineralization, nitrification, and denitrification, converting organic nitrogen into forms usable by plants eorganic.orgwikipedia.orgfrontiersin.orgcopernicus.orgcceonondaga.org.

Phosphorus Cycling: Microorganisms play a vital role in phosphorus cycling by mineralizing organic phosphorus and solubilizing inorganic phosphorus, making it available for plant uptake researchgate.netcopernicus.orgird.frsciencelearn.org.nzwikipedia.orgnih.gov.

While microorganisms are known to be agents of pesticide degradation researchgate.netacademicjournals.org, and enzymes play a key role in the biodegradation of chemical compounds academicjournals.org, there is no specific information regarding this compound's impact on the rates or pathways of carbon, nitrogen, or phosphorus cycling mediated by soil microbes. Similarly, data on this compound's influence on soil enzyme activities, which are indicative of microbial function, were not found.

Aquatic Microbial Community Dynamics and Function

Aquatic microbial communities, including those in freshwater and marine environments, are incredibly diverse and crucial for nutrient recycling and the degradation of organic compounds nih.govwikipedia.orgasm.orgmdpi.comethz.chwikipedia.orgmdpi.complos.org. They play significant roles in carbon, nitrogen, and phosphorus cycling within aquatic ecosystems nih.govwikipedia.orgwikipedia.org. The composition and diversity of these communities can be influenced by environmental factors and anthropogenic activities, such as pollution nih.govpjoes.comscielo.brmdpi.comasm.org. While microorganisms in aquatic systems are known to degrade various pollutants wikipedia.org, specific studies on the effects of this compound on the dynamics, structure, or functional roles of aquatic microbial communities (e.g., in terms of their ability to degrade organic matter or cycle nutrients) are not available in the provided search results.

Adaptation and Resilience of Microbial Consortia to this compound Exposure

Microbial communities possess mechanisms for adaptation and resilience in response to environmental disturbances, including exposure to chemical compounds wikipedia.orgtaylorfrancis.comacademicjournals.org. Resilience refers to the ability of a system to return to an original state after a disturbance taylorfrancis.com. Microorganisms can adapt through various mechanisms, including enzymatic degradation pathways, which break down complex substances into simpler forms mdpi.comwikipedia.orgplos.orgnih.govresearchgate.netnih.govnih.govstahl.comresearchgate.net. However, the rate and extent of biodegradation depend on factors such as the nature of the compound, environmental conditions, and the presence of specific microbial strains capable of degradation wikipedia.orgacademicjournals.orgplos.orgnih.govnih.govstahl.com. While microbial biodegradation is a known process for many organic pollutants, including some pesticides mdpi.comacademicjournals.org, and genes involved in the degradation of carbamates have been isolated academicjournals.org, there is no specific information in the provided search results detailing the adaptation or resilience of microbial consortia to this compound exposure, nor are there identified microbial degradation pathways or mechanisms for this compound.

Metabolic Fate of Procymate in Plants and Other Biological Systems

Absorption, Translocation, and Distribution within Plant Tissues

There is no available scientific literature detailing the absorption, translocation, or distribution of Procymate within plant tissues.

Identification and Characterization of Plant Metabolites of this compound

No specific plant metabolites of this compound have been identified or characterized in published research.

Enzymatic Systems Involved in Plant Metabolism of this compound (e.g., Cytochrome P450 Monooxygenases, Glucosyltransferases)

While cytochrome P450 monooxygenases and glucosyltransferases are commonly involved in the metabolism of various xenobiotics in plants, their specific role in the metabolism of this compound has not been investigated.

Comparative Metabolic Pathways in Different Plant Species and Agricultural Crops

There are no studies comparing the metabolic pathways of this compound in different plant species or agricultural crops.

Metabolic Transformation in Non-Target Environmental Organisms

Information regarding the metabolic transformation of this compound in non-target environmental organisms is not available in the scientific literature.

Structure Activity Relationship Sar and Derivative Studies of Procymate

Rational Design and Synthesis of Procymidone Analogues

The rational design of procymidone analogues focuses on modifying its core structure to enhance fungicidal potency, broaden the spectrum of activity, or alter physicochemical properties. The procymidone molecule consists of a 3,5-dichlorophenyl group attached to a 1,2-dimethylcyclopropane-1,2-dicarboximide ring. Both parts of the molecule are targets for chemical modification.

One design strategy involves retaining the essential dicarboximide scaffold, known to be crucial for activity, while introducing novel structural motifs. For instance, researchers have investigated the incorporation of substituted oxabicyclic structures into the dicarboximide framework. This approach aims to explore new chemical space and potentially improve interactions with the target site in the fungus. The synthesis of these complex analogues is achieved through advanced catalytic methods, such as cobalt-catalyzed enantioselective hydroalkylation, which allows for the precise construction of the desired three-dimensional architecture. Preliminary biological evaluations of these novel derivatives have shown that the specific spatial arrangement, or absolute configuration, of the new bicyclic moiety can have a significant impact on the compound's antifungal potency.

Another avenue of rational design is the synthesis of compounds that mimic the structural features of procymidone but belong to different chemical classes. Based on lead structures with known fungicidal activity, new series of compounds like β-acylaminocycloalkylsulfonamides and N-substituted phenyl-2-acyloxycyclohexylsulfonamides have been designed and synthesized. The synthetic route for the latter involves reacting N-substituted phenyl-2-hydroxy-cycloalkylsulfonamides with various acyl chlorides. These studies aim to identify new chemical entities that may possess a similar mode of action or overcome existing resistance mechanisms.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fungicidal Potency

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For dicarboximide fungicides like procymidone, QSAR models are essential for predicting the fungicidal potency of newly designed analogues, thereby prioritizing synthetic efforts.

While a specific, comprehensive QSAR model solely for procymidone derivatives is not extensively detailed in publicly available literature, the principles can be applied based on data from procymidone and its close analogues, iprodione and vinclozolin. A key parameter in any QSAR study is a quantitative measure of biological activity. For dicarboximide fungicides, this is often the effective concentration required to inhibit 50% of mycelial growth (EC₅₀) against target fungi like Botrytis cinerea. Studies have shown that procymidone, iprodione, and vinclozolin exhibit similar potent fungicidal activity, with EC₅₀ values of approximately 2 µM against susceptible isolates of B. cinerea nih.gov.

A QSAR model for this class of compounds would correlate such activity data with various molecular descriptors, including:

Lipophilicity (LogP): The hydrophobicity of the molecule, which influences its ability to cross fungal cell membranes. A correlation analysis on the inhibitory activity of several dicarboximide fungicides against a non-target enzyme found a positive correlation between IC₅₀ values and LogP, indicating lipophilicity is a significant factor nih.gov.

Electronic Parameters: Descriptors like Hammett constants (σ) quantify the electron-withdrawing or donating nature of substituents on the phenyl ring, which can affect target binding affinity.

Steric Parameters: Molar refractivity (MR) or Taft steric parameters (Es) describe the size and shape of substituents, which are critical for ensuring a proper fit within the binding site of the target protein.

A hypothetical QSAR equation would take the form: log(1/EC₅₀) = k₁(LogP) + k₂(σ) + k₃(Es) + C

By developing and validating such models, researchers can predict the fungicidal activity of theoretical procymidone analogues and guide the design of more potent compounds.

Elucidation of Key Pharmacophoric Features Governing Biological Activity

A pharmacophore is the specific three-dimensional arrangement of molecular features essential for a molecule to exert its biological activity. For procymidone and other dicarboximide fungicides, the key pharmacophoric features are those that enable binding to and inhibition of their target site, which is believed to be a histidine kinase involved in the osmotic signal transduction pathway in fungi.

Based on the common structure of active dicarboximide fungicides, the essential pharmacophoric features can be defined as:

Aromatic Ring Feature: The 3,5-dichlorophenyl group is a critical component. The chlorine atoms at the meta-positions are believed to be important for anchoring the molecule within a specific hydrophobic pocket of the target enzyme.

Hydrogen Bond Acceptors: The two carbonyl (C=O) groups within the imide ring are potent hydrogen bond acceptors. These are likely to form crucial hydrogen bonds with amino acid residues (e.g., serine, threonine, or asparagine) in the active site of the target kinase, stabilizing the ligand-protein complex.

Molecular modeling and docking studies, although often focused on understanding resistance, provide insights into these interactions. For example, studies on resistant fungal strains often identify mutations in the target protein (e.g., BcBos1 in B. cinerea) nih.gov. Docking simulations of procymidone with both the wild-type and mutated protein can reveal how these key interactions are disrupted, indirectly confirming the importance of the original pharmacophoric features for binding and activity in susceptible strains.

Development of Procymidone Derivatives with Enhanced Efficacy or Reduced Environmental Persistence

The development of new derivatives of procymidone is driven by two primary goals: enhancing fungicidal efficacy, especially against resistant strains, and reducing the compound's persistence in the environment to minimize non-target effects.

Enhanced Efficacy: Several research efforts have yielded novel compounds with fungicidal activity superior to that of procymidone.

N-phenyl-2-acyloxycyclohexylsulfonamides: In one study, a series of these compounds was synthesized and tested against B. cinerea. The derivative N-(2,4,5-trichlorophenyl)-2-(2-ethoxyacetoxy) cyclohexylsulfonamide (designated III-18) was identified as being particularly effective. It exhibited an in vitro EC₅₀ value of 4.17 µg/mL, which was slightly better than procymidone's EC₅₀ of 4.46 µg/mL in the same assay. More significantly, its in vivo performance on cucumber leaves was superior to that of procymidone nih.gov.

Oxabicyclic Dicarboximides: Recent work on incorporating oxabicyclic motifs into the dicarboximide scaffold has led to the synthesis of novel antifungal agents. Some of these compounds demonstrated potent activity against Sclerotinia sclerotiorum, with one derivative (ent-84) showing a 91.2% inhibition rate at a very low concentration of 0.5 µg/mL, surpassing the performance of the commercial fungicide dimethachlon researchgate.net.

| Compound/Derivative | Target Fungus | Measured Efficacy | Reference Compound | Reference Efficacy |

|---|---|---|---|---|

| Procymidone | Botrytis cinerea | EC₅₀ = 4.46 µg/mL | - | - |

| Derivative III-18 | Botrytis cinerea | EC₅₀ = 4.17 µg/mL | Procymidone | 4.46 µg/mL |

| Derivative ent-84 | Sclerotinia sclerotiorum | 91.2% inhibition @ 0.5 µg/mL | Dimethachlon | Less than 91.2% |

Reduced Environmental Persistence: A significant environmental concern with pesticides is their persistence in soil and water. Procymidone can have a half-life ranging from 14 to over 60 days in soil, depending on conditions. Rational drug design principles can be used to introduce specific chemical groups that are more susceptible to environmental (e.g., microbial) degradation without compromising fungicidal activity. While specific examples of procymidone derivatives designed for this purpose are not prominent in the literature, the general strategy involves incorporating moieties that can be targeted by common soil microbes. Research has shown that bacterial co-cultures, such as Providencia stuartii and Brevundimonas naejangsanensis, can significantly enhance the degradation of dicarboximide fungicides. Immobilized versions of these co-cultures reduced the half-life of procymidone in soil from over 20 days to just 1.57 days nih.gov. This knowledge of degradation pathways can inform the design of future derivatives that are more readily broken down by such environmental microorganisms.

Advanced Analytical Methodologies for Procymate Research

Chromatographic Techniques for Trace Analysis and Metabolite Profiling

Chromatographic techniques are fundamental in separating complex mixtures, allowing for the isolation and subsequent analysis of procymate and its related compounds. creative-proteomics.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely utilized and versatile analytical technique for identifying and quantifying organic substances, particularly volatile and semi-volatile compounds. measurlabs.comfilab.frthermofisher.com In GC-MS, the sample is first vaporized and carried through a GC column by an inert gas, where compounds are separated based on their boiling points and polarities, eluting at different retention times. measurlabs.comthermofisher.com These separated compounds then enter a mass spectrometer, where they are ionized and fragmented, providing characteristic mass spectra for identification. measurlabs.com

GC-MS is suitable for analyzing various sample types, including liquids, gases, and solids, and is often employed for trace analysis and the identification of unknown components in complex mixtures. measurlabs.comfilab.frthermofisher.comwikipedia.org While specific detailed research findings on this compound analysis by GC-MS were not extensively detailed in the provided search results, the general applicability of GC-MS for carbamate (B1207046) derivatives and similar organic molecules suggests its utility for this compound and its potential degradation products or metabolites. thermofisher.comwikipedia.org

Liquid Chromatography-Mass Spectrometry (LC-MS), and more specifically Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), combines the separation power of liquid chromatography with the high sensitivity and mass analysis capabilities of mass spectrometry. creative-proteomics.comrsc.orgwikipedia.org This hyphenated technique is particularly well-suited for the analysis of non-volatile or thermally labile compounds, which may include this compound and its metabolites. creative-proteomics.com LC-MS/MS offers enhanced sensitivity and selectivity, making it a preferred method for quantitative measurements of organic molecules, even at trace concentrations in complex matrices. rsc.orgwikipedia.orgcreative-proteomics.comnih.gov

LC-MS/MS is extensively used in various applications, including the quantitative analysis of drug metabolites in biological fluids and the identification of impurities in active pharmaceutical ingredients. creative-proteomics.comwikipedia.orgcreative-proteomics.com The use of tandem mass spectrometry (MS/MS) further improves sample identification and accurate quantification by employing two mass analyzers, commonly triple quadrupole (QQQ or TQMS) or quadrupole time-of-flight (QTOF) mass spectrometers. creative-proteomics.comcreative-proteomics.com This allows for multiple reaction monitoring (MRM), which is crucial for highly selective and sensitive detection. creative-proteomics.comnih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) represents an advancement over conventional HPLC, offering significant improvements in analysis speed, chromatographic resolution, and sensitivity. creative-proteomics.comhplc.eu UHPLC systems utilize smaller particle sizes in their stationary phases, which necessitates higher operating pressures but results in faster run times and improved separation efficiency. creative-proteomics.com

UHPLC is a valuable technique for rapid analysis and high-throughput screening of compounds like this compound. It can achieve efficiencies of up to 300,000 plates per column for various analytes. hplc.eu The method can be optimized to improve chromatographic resolution or reduce run time by allowing the mobile phase composition to change over time (gradient approach). creative-proteomics.com A generic UHPLC method has been described that can separate compounds with a wide range of polarities, which could be beneficial for analyzing this compound and its diverse metabolites. google.comchromatographyonline.com

Spectroscopic Techniques for Structural Elucidation and Quantitative Determination

Spectroscopic techniques provide crucial information about the molecular structure and functional groups of compounds, essential for both structural elucidation and quantitative analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is considered a "gold standard" for chemical structure characterization due to its high resolution and ability to provide detailed insights into molecular structures. bruker.com In the context of this compound research, NMR spectroscopy can be applied for the structural elucidation of this compound itself and its various metabolites. bruker.comchemexper.com

NMR is particularly useful in metabolic studies, as it can identify and quantify metabolites in biological samples, although it is generally more effective for abundant metabolites compared to LC-MS. wikipedia.orgnih.gov Advances in NMR sensitivity, resolution, and data processing enable detailed characterization to support drug discovery and development. bruker.com For instance, 1D NMR spectra, such as ¹³C NMR, are available for this compound, aiding in its identification and structural confirmation. nih.gov

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide molecular "fingerprints" by analyzing how molecular bonds vibrate when interacting with light. edinst.commt.comphotothermal.com These techniques are invaluable for material characterization, purity assessment, and the identification of functional groups within a molecule like this compound. edinst.commt.comphotothermal.comamericanpharmaceuticalreview.com

IR spectroscopy works by measuring the absorption of infrared light when a bond's vibration causes a change in its dipole moment, making it sensitive to polar bonds. edinst.commt.comphotothermal.com Raman spectroscopy, conversely, measures the inelastic scattering of light caused by molecular vibrations that induce a change in molecular polarizability, often making it more sensitive to non-polar bonds and lattice vibrations in crystals. edinst.commt.comphotothermal.com When used together, IR and Raman spectroscopy offer a comprehensive understanding of a sample's chemical profile, including the identification of different crystalline or polymorphic forms of organic compounds. edinst.commt.comamericanpharmaceuticalreview.com While specific data tables for this compound's IR and Raman spectra were not found in the search results, the general principles highlight their utility in characterizing its solid-state properties and functional groups. chemexper.comresearchgate.net

UV-Visible Spectrophotometry Applications

UV-Visible (UV-Vis) spectrophotometry is a widely utilized analytical technique for both the quantitative and qualitative analysis of chemical substances, including organic compounds such as this compound. This method operates on the principle of the Beer-Lambert Law, where the amount of light absorbed by a sample at specific wavelengths is directly proportional to the concentration of the absorbing substance denovix.comdrawellanalytical.com.

In the context of this compound research, UV-Vis spectrophotometry can be employed for several key applications:

Quantitative Analysis: By measuring the absorbance of this compound at its characteristic wavelength and comparing it to a calibration curve generated from known standards, the concentration of this compound in a sample can be accurately determined drawellanalytical.commrclab.comsmacgigworld.com. This is crucial for monitoring its presence in various media.

Qualitative Analysis and Purity Testing: The absorption spectrum of this compound can be used to identify its presence in a sample and assess its purity. Unique absorption peaks can confirm the compound's identity and indicate the presence of impurities if additional peaks are observed or if the spectrum deviates from that of a pure standard mrclab.comsmacgigworld.comthermofisher.com.

Monitoring in Different Matrices: UV-Vis spectrophotometry finds applications in diverse fields, including pharmaceutical and environmental laboratories, for the analysis of chemical substances mrclab.comthermofisher.com. While specific data for this compound's UV-Vis parameters (e.g., maximum absorbance wavelength, molar absorptivity) would be determined experimentally for its precise quantification, the fundamental principles of the technique make it a valuable tool for initial screening and routine analysis.

Sample Preparation Strategies for Diverse Environmental and Biological Matrices

Sample preparation is a critical and often rate-limiting step in analytical chemistry, particularly when dealing with complex environmental and biological matrices nih.govdrawellanalytical.comresearchgate.net. The primary goals of sample preparation for this compound analysis include removing interfering compounds, concentrating the analyte to improve detection sensitivity, and ensuring the sample is compatible with the chosen analytical instrument drawellanalytical.com.

This compound analysis may involve a wide array of matrices, each presenting unique challenges due to their composition and potential interferences. These matrices can be broadly categorized as:

Environmental Matrices: This includes samples such as water (e.g., surface water, groundwater), soil, sediment, and sludge researchgate.netorganomation.comwikipedia.org. These matrices can contain a complex mixture of organic matter, inorganic salts, and other pollutants that require effective removal to prevent matrix effects and ensure accurate quantification drawellanalytical.comresearchgate.net.

Biological Matrices: This encompasses samples derived from living organisms, such as blood, urine, and various animal tissues organomation.comwikipedia.orggerstelus.com. Biological samples are particularly challenging due to the presence of proteins, lipids, and other endogenous compounds that can interfere with analytical measurements nih.govmedipharmsai.comnih.gov.

Effective sample preparation strategies are essential to mitigate matrix effects, which can lead to signal suppression or enhancement, thereby affecting the accuracy and precision of results drawellanalytical.commedipharmsai.com.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)

Solid-Phase Extraction (SPE) is a widely employed technique for the selective isolation and preconcentration of analytes from complex liquid samples prior to chromatographic analysis wikipedia.orgsigmaaldrich.comthermofisher.com. SPE operates by partitioning analytes between a liquid sample (mobile phase) and a solid stationary phase packed into a cartridge or well plate wikipedia.orgthermofisher.comchromatographyonline.com. The process typically involves several steps: conditioning the sorbent, loading the sample, washing to remove impurities, and eluting the target analyte wikipedia.org.

For this compound analysis, SPE can be highly effective in:

Removing Interferences: The solid phase material can be chosen to selectively retain interfering substances while allowing the analyte to pass through, or vice versa thermofisher.com. This significantly cleans up the sample matrix.

Analyte Concentration: Large volumes of sample can be passed through the SPE sorbent, and the retained this compound can then be eluted in a much smaller volume of solvent, leading to a concentration effect and improved detection limits thermofisher.com.

Versatility: SPE is applicable to a wide range of environmental matrices (e.g., water) and biological fluids (e.g., urine, blood) wikipedia.orgsigmaaldrich.com. Various sorbent chemistries, including reversed-phase, ion-exchange, and mixed-mode phases, are available to optimize retention and elution based on this compound's chemical properties thermofisher.comchromatographyonline.com.

Liquid-Liquid Extraction (LLE) is another classical sample preparation technique that relies on the differential partitioning of analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent drawellanalytical.com. The analyte moves into the phase where it has higher solubility.

In the context of this compound:

LLE can be used to extract this compound from aqueous environmental samples or biological fluids into an organic solvent, effectively separating it from many water-soluble matrix components drawellanalytical.com.

While effective, LLE often requires larger volumes of organic solvents compared to SPE and can be more labor-intensive thermofisher.com. Automation has improved the efficiency and reproducibility of LLE for drug extraction from biological samples gerstelus.com.

Both SPE and LLE are fundamental techniques in drug analysis and environmental monitoring, providing robust means to prepare samples for the subsequent quantification of compounds like this compound researchgate.netgerstelus.comsigmaaldrich.commeddic.jp.

Advanced Microextraction Techniques (e.g., SPME, LLME)

Recent advancements in sample preparation have led to the development of miniaturized and "green" extraction techniques that aim to reduce solvent consumption, sample volume, and extraction time while enhancing sensitivity researchgate.netcore.ac.ukmdpi.com.

Solid-Phase Microextraction (SPME) is a prominent example of an advanced microextraction technique. It is a solvent-free or low-solvent method that utilizes a fused silica (B1680970) fiber coated with an extracting phase (either a liquid polymer or a solid sorbent) wikipedia.orgnovapublishers.com. Analytes from the sample matrix (liquid, solid, or gas) partition onto this fiber coating, which is then directly introduced into an analytical instrument (e.g., gas chromatograph, liquid chromatograph) for desorption and analysis wikipedia.orgmdpi.com.

Key advantages of SPME for this compound analysis include:

Reduced Solvent Use: SPME significantly minimizes or eliminates the need for organic solvents, aligning with green chemistry principles mdpi.comrsc.org.

Preconcentration: It allows for the preconcentration of analytes, improving detection limits for trace levels of this compound in environmental and biological samples rsc.org.

Versatility: SPME has been successfully applied for the monitoring of various environmental pollutants, including pesticides, from diverse matrices rsc.org. Different fiber coatings are available to optimize extraction efficiency for compounds with varying polarities mdpi.com.

Liquid-Liquid Microextraction (LLME) encompasses a range of miniaturized liquid-liquid extraction methods, such as Dispersive Liquid-Liquid Microextraction (DLLME) core.ac.ukresearchgate.net. These techniques involve the rapid injection of a small volume of extraction solvent (often dispersed by a disperser solvent) into an aqueous sample, forming a cloudy solution with a large surface area for efficient analyte transfer core.ac.uk. The extraction solvent then separates, typically by centrifugation, and the concentrated analyte is analyzed.

LLME offers benefits such as:

Small Sample Volumes: These techniques are particularly suitable for small sample volumes of biological fluids nih.govcore.ac.uk.

High Enrichment Factors: The small volume of the extracting phase relative to the sample volume can lead to high enrichment factors core.ac.uk.

Reduced Solvent Consumption: Compared to traditional LLE, LLME methods use significantly less organic solvent core.ac.uk.

These advanced microextraction techniques offer efficient and environmentally friendly alternatives for the extraction and preconcentration of this compound from complex matrices, contributing to improved analytical sensitivity and throughput.

Validation Protocols for this compound Analytical Methods

The validation of analytical methods for this compound is a crucial process that provides documented evidence that the method is suitable for its intended purpose and will consistently yield reliable, accurate, and precise results pharmaguideline.compharmabeginers.comparticle.dk. This is essential for regulatory compliance and ensuring the integrity of scientific data. Analytical method validation typically involves evaluating several key performance characteristics:

Accuracy: The closeness of agreement between the test result and the accepted true value europa.eu. This is assessed by analyzing samples with known concentrations of this compound.

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions europa.eu. It includes:

Repeatability: Precision under the same operating conditions over a short interval of time europa.eu.

Intermediate Precision: Precision within the same laboratory, but with variations such as different days, analysts, or equipment europa.eu.

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components europa.eu.

Detection Limit (LOD): The lowest concentration of this compound in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions europa.eu.

Quantitation Limit (LOQ): The lowest concentration of this compound in a sample that can be quantitatively determined with acceptable accuracy and precision europa.eu.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of this compound in the sample within a given range europa.eu. This is typically demonstrated by analyzing a series of standards at different concentrations.

Range: The interval between the upper and lower concentrations of this compound for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity europa.eu.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters europa.eu.

Validation protocols for this compound analysis would typically follow guidelines established by regulatory bodies, such as those from the International Conference on Harmonisation (ICH), which provide a framework for method validation in pharmaceutical and related industries particle.dkeuropa.eudemarcheiso17025.com. The protocol outlines the experimental design, acceptance criteria, and documentation requirements for each validation parameter pharmaguideline.comdemarcheiso17025.com.

Quality Assurance and Quality Control (QA/QC) in Environmental and Biological Monitoring

Quality Assurance (QA) and Quality Control (QC) are integral components of any robust analytical program for monitoring this compound in environmental and biological matrices. They ensure the reliability, accuracy, and comparability of the collected data epa.govepa.govinl.govdesi.qld.gov.au.

Quality Assurance (QA) refers to a comprehensive, planned, and systematic set of activities designed to ensure that the entire monitoring program, from study design to data reporting, produces data of known and acceptable quality epa.govepa.govinl.govdesi.qld.gov.au. For this compound monitoring, QA encompasses:

Documentation of Procedures: All sampling, analytical, and data management procedures must be clearly documented in a Quality Assurance Project Plan (QAPP) epa.govdesi.qld.gov.au.